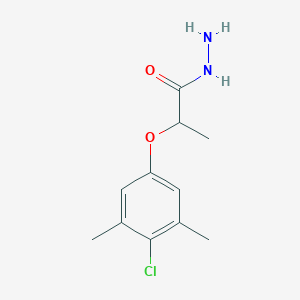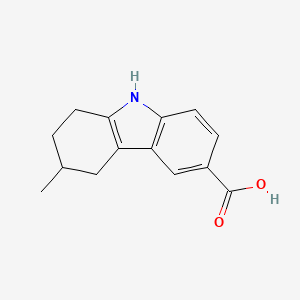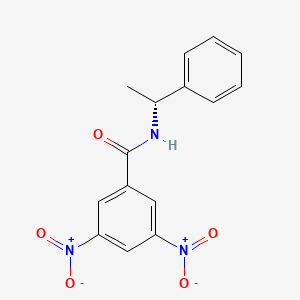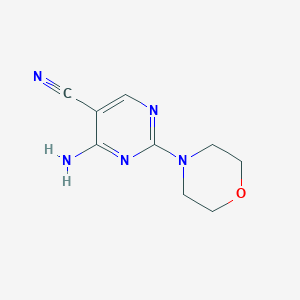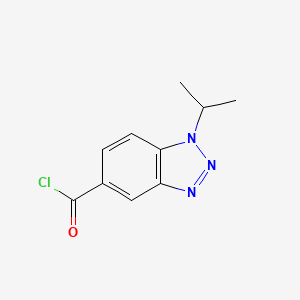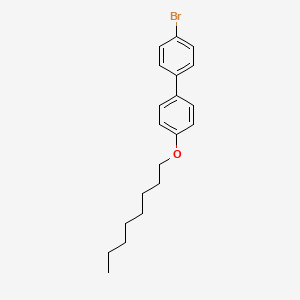
1-溴-4-(4-辛氧基苯基)苯
描述
Synthesis Analysis
The synthesis of sterically hindered aryl bromides, such as 1-bromo-2,3,5,6-tetrakis(3-pentyl)benzene, involves procedures that may be similar to those used for 1-Bromo-4-(4-octoxyphenyl)benzene. The synthesis typically includes the use of NMR spectroscopy to confirm the structure of the compound and to identify the presence of rotational isomers . Additionally, the conversion of aryl bromides to aryllithium species is a common step in the synthesis of more complex molecules . The synthesis of 1-bromo-4-(3,7-dimethyloctyl)benzene is another example, where characterization techniques such as NMR, IR spectroscopy, and elemental analysis are employed, along with DFT calculations to predict the optimized structure .
Molecular Structure Analysis
The molecular structure of bromo-substituted benzenes can be complex due to the presence of rotational isomers and the potential for various intermolecular interactions. X-ray diffraction studies have been used to determine the structures of several bromo- and bromomethyl-substituted benzenes, revealing diverse packing motifs and interactions such as C–H···Br, C–Br···Br, and C–Br···π . These interactions are crucial in understanding the solid-state properties of such compounds.
Chemical Reactions Analysis
The reactivity of bromo-substituted benzenes is influenced by the presence of the bromine atom, which is a good leaving group in nucleophilic substitution reactions. The synthesis of biologically active compounds often involves the use of bromo-substituted intermediates, as seen in the total synthesis of a natural product starting from a bromo-substituted precursor . The reactivity of such compounds can also be tailored by the presence of other functional groups, such as methoxy or alkoxy groups, which can participate in further chemical transformations .
Physical and Chemical Properties Analysis
The physical and chemical properties of 1-Bromo-4-(4-octoxyphenyl)benzene can be inferred from related compounds. For instance, the presence of alkoxy substituents can influence the solubility and melting point of the compound. The bromine atom can engage in various non-covalent interactions, affecting the compound's crystal packing and melting point . The electronic properties of such compounds are also of interest, particularly in the context of materials science, where they may be used as precursors for electronic materials .
科学研究应用
合成和荧光性能:合成了一种相关化合物1-溴-4-(2,2-二苯基乙烯基)苯,并对其荧光性能进行了研究。它在固态中表现出强烈的荧光强度,特别适用于基于荧光的技术(Liang Zuo-qi, 2015)。
界面自组装研究:对溴苯衍生物的研究,包括1-溴-4-(辛基氧基)苯,揭示了分子结构和功能基团对自组装过程的影响。这对纳米技术和材料科学具有重要意义(Yi-Jie Li et al., 2012)。
新化合物的合成:涉及1-溴-4-(三氟甲氧基)苯等化合物的研究已导致新化合物的合成,具有在有机化学和材料科学中的潜在应用(M. Schlosser & E. Castagnetti, 2001)。
官能化苯衍生物:对溴、硼和锡官能化的1,2-双(三甲基硅基)苯的合成研究对苯亚炔前体和催化剂的发展具有重要意义(Christian Reus et al., 2012)。
表征和理论研究:合成了1-溴-4-(3,7-二甲基辛基)苯,并通过密度泛函理论(DFT)分析了其性质。这项研究有助于理解类似化合物的结构和电子性质(S. Patil et al., 2012)。
天然产物的合成:从相关溴苯衍生物出发合成具有生物活性的化合物突显了这些化合物在药物化学中的重要性(Yusuf Akbaba et al., 2010)。
化学反应和催化:对钯催化的1-溴-2-(环丙烯甲基)苯与2-炔基酚的反应研究对复杂有机分子的合成具有重要意义(Xiaolin Pan等,2014)。
液体混合物的热物理性质:对含有溴苯衍生物的混合物的热物理性质进行的研究有助于更好地理解液体混合物中的分子相互作用(R. Ramesh et al., 2015)。
结构分析和晶体学:对溴和溴甲基取代苯的结构测定,包括类似于1-溴-4-(4-辛氧基苯基)苯的衍生物,为分子相互作用和晶体堆积提供了宝贵的见解(P. Jones et al., 2012)。
安全和危害
属性
IUPAC Name |
1-bromo-4-(4-octoxyphenyl)benzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H25BrO/c1-2-3-4-5-6-7-16-22-20-14-10-18(11-15-20)17-8-12-19(21)13-9-17/h8-15H,2-7,16H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JZJSOSKVBYYDHQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCOC1=CC=C(C=C1)C2=CC=C(C=C2)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H25BrO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50384327 | |
| Record name | 4-bromo4'-octyloxybiphenyl | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50384327 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
361.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-Bromo-4-(4-octoxyphenyl)benzene | |
CAS RN |
63619-66-9 | |
| Record name | 4-bromo4'-octyloxybiphenyl | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50384327 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details








Synthesis routes and methods III
Procedure details





体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![5-[(2-hydroxyphenyl)amino]-6-methyl-1,2,4-triazin-3(2H)-one](/img/structure/B1334583.png)
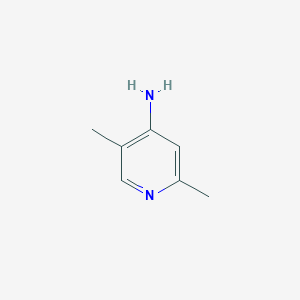


![2H-pyrido[1,2-a][1,3,5]triazine-2,4(3H)-dione](/img/structure/B1334596.png)
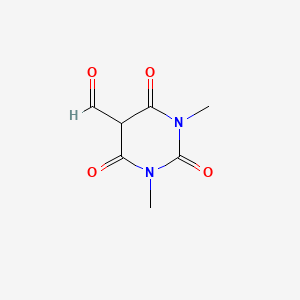
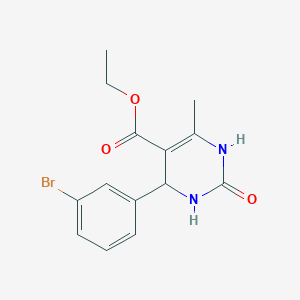
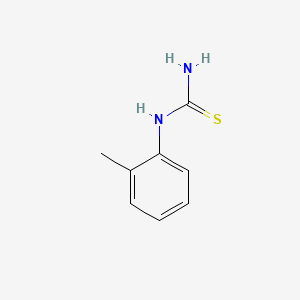
![2-(2-Chloro-acetylamino)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylic acid ethyl ester](/img/structure/B1334602.png)
